4-Amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide hydrochloride
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Overview
Description
4-Amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide hydrochloride is an organic compound that belongs to the class of pyrazolecarboxamides It is known for its role as an intermediate in the synthesis of various pharmaceutical agents, including sildenafil
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid with ammonia to form the corresponding amide. This intermediate is then subjected to further reactions, such as chlorination and amination, to introduce the amino group at the 4-position.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these processes include chloroform, ethyl acetate, and methanol. The reaction temperature and pressure are carefully controlled to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino and carboxamide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazolecarboxamides.
Scientific Research Applications
4-Amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide hydrochloride has several scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceutical agents.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It is a crucial intermediate in the production of sildenafil, a well-known medication for erectile dysfunction.
Industry: The compound is utilized in the manufacture of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-Amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyrazole ring structure allows it to bind to active sites on enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: A closely related compound with similar chemical properties and applications.
4-Amino-2-methyl-5-propyl-2H-pyrazole-3-carboxamide: Another pyrazole derivative with distinct substitution patterns.
4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide: A variant with a different alkyl substitution.
Uniqueness: 4-Amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This uniqueness makes it particularly valuable in pharmaceutical synthesis and research applications.
Properties
IUPAC Name |
4-amino-2-methyl-N-propylpyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.ClH/c1-3-4-10-8(13)7-6(9)5-11-12(7)2;/h5H,3-4,9H2,1-2H3,(H,10,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUHPEQBFOFZRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=NN1C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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